5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-ol hydrochloride

Hydrogen-bond donor count Rule-of-five compliance Permeability prediction

5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-ol hydrochloride (CAS 2173992-42-0) is a hydrochloride salt of a tetrahydrotriazolopyrazine heterocycle bearing a 3‑hydroxy substituent on the fused triazole ring. The compound possesses a molecular formula of C₅H₉ClN₄O and a molecular weight of 176.60 g/mol.

Molecular Formula C5H9ClN4O
Molecular Weight 176.60 g/mol
Cat. No. B8070537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-ol hydrochloride
Molecular FormulaC5H9ClN4O
Molecular Weight176.60 g/mol
Structural Identifiers
SMILESC1CN2C(=NNC2=O)CN1.Cl
InChIInChI=1S/C5H8N4O.ClH/c10-5-8-7-4-3-6-1-2-9(4)5;/h6H,1-3H2,(H,8,10);1H
InChIKeyCYNCXIRYENDRCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-ol hydrochloride – Physicochemical Identity and Core Attributes for Procurement Decision-Making


5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-ol hydrochloride (CAS 2173992-42-0) is a hydrochloride salt of a tetrahydrotriazolopyrazine heterocycle bearing a 3‑hydroxy substituent on the fused triazole ring. The compound possesses a molecular formula of C₅H₉ClN₄O and a molecular weight of 176.60 g/mol . It is supplied as a research‑grade building block with typical purities of 95–98%, accompanied by analytical documentation including NMR, HPLC and LC‑MS . The free‑base form (CAS 914654‑93‑6) has a predicted pKa of 6.75 ± 0.20, indicating that the hydrochloride salt is the preferred form for aqueous solubility and handling .

Why 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-ol hydrochloride Cannot Be Replaced by a Generic Analog in Structure‑Activity‑Driven Programs


Within the tetrahydro‑[1,2,4]triazolo[4,3‑a]pyrazine scaffold family, substitution at the 3‑position exerts decisive control over hydrogen‑bond donor count, topological polar surface area (TPSA), and logP – parameters that are directly predictive of permeability, solubility, and target engagement . The 3‑hydroxy group of the target compound contributes a second hydrogen‑bond donor (HBD = 2) and elevates TPSA to 62.97 Ų relative to analogs bearing 3‑H (HBD = 1), 3‑CH₃ (HBD = 1), or 3‑CF₃ (HBD = 1; TPSA = 42.7 Ų) [1]. These differences are not cosmetic; published structure–activity relationships for triazolopyrazine‑based DPP‑IV inhibitors and P2X7 antagonists demonstrate that even a single‑atom change at the 3‑position can alter in vitro potency by >10‑fold [2]. Consequently, substituting the 3‑hydroxy‑bearing building block with an unsubstituted or 3‑alkyl analog will propagate a different physicochemical and pharmacological profile into the final compound series, undermining SAR reproducibility and lead optimization.

Quantitative Differentiation Evidence for 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-ol hydrochloride vs. Closest Analogs


Hydrogen‑Bond Donor Count: 3‑OH Increases HBD from 1 to 2 Relative to 3‑Unsubstituted and 3‑CF₃ Analogs

The target compound, as the hydrochloride salt of 3‑hydroxy‑5,6,7,8‑tetrahydro‑[1,2,4]triazolo[4,3‑a]pyrazine, possesses two hydrogen‑bond donor atoms (the hydroxyl proton and the secondary amine NH of the saturated pyrazine ring). In contrast, the 3‑unsubstituted analog (CAS 837430‑14‑5) and the 3‑trifluoromethyl analog (CAS 762240‑92‑6) each contain only one HBD (the secondary amine NH). [1] The additional HBD increases molecular polarity and can strengthen specific hydrogen‑bond interactions with biological targets, while also reducing passive membrane permeability in accordance with Lipinski's rule‑of‑five guidelines – a critical consideration when the building block is incorporated into a lead series intended for oral or CNS exposure.

Hydrogen-bond donor count Rule-of-five compliance Permeability prediction

Topological Polar Surface Area: Target Compound Exhibits 47% Higher TPSA than the 3‑CF₃ Analog, Altering CNS Penetration Potential

The TPSA of 5H,6H,7H,8H‑[1,2,4]triazolo[4,3‑a]pyrazin‑3‑ol hydrochloride is reported as 62.97 Ų . The 3‑trifluoromethyl analog (hydrochloride salt) has a computed TPSA of 42.7 Ų [1], yielding a difference of +20.27 Ų (+47.5%). TPSA values below 60–70 Ų are generally associated with favorable blood‑brain barrier penetration, while values above 80–90 Ų are considered limiting for CNS exposure. The 3‑OH compound sits near the threshold, whereas the 3‑CF₃ analog lies well within the CNS‑favorable range. This distinction is practically relevant when selecting a building block for either peripherally restricted or CNS‑targeted libraries.

Topological polar surface area Blood-brain barrier penetration CNS drug design

Predicted Lipophilicity: Target Compound LogP = –0.49 vs. Estimated LogP ≈ 1.0–1.5 for 3‑CF₃ Analog

The predicted LogP of the target compound is −0.4913 , indicating significant hydrophilicity consistent with the presence of both a hydroxyl group and a hydrochloride salt. Based on the aromatic 3‑CF₃ substituent, the 3‑trifluoromethyl analog is estimated to have a LogP in the range of 1.0–1.5 (class‑level estimate for trifluoromethyl‑substituted heterocycles in this scaffold family). This LogP difference of approximately 1.5–2.0 log units translates to a >30‑fold difference in octanol‑water partition coefficient, directly impacting aqueous solubility, metabolic stability, and oral absorption potential. [1]

LogP Lipophilicity Oral absorption Aqueous solubility

Synthetic Derivatization Handle: 3‑OH Enables Etherification, Esterification, and Carbamate Chemistry Absent in 3‑H, 3‑CH₃, and 3‑CF₃ Analogs

The phenolic 3‑hydroxy group of the target compound constitutes a nucleophilic functional handle that can undergo alkylation (Williamson ether synthesis), acylation (ester formation), carbamoylation, sulfonation, and Mitsunobu reactions. In contrast, the 3‑unsubstituted analog (CAS 345311‑09‑3) lacks any functional group at this position, the 3‑methyl analog (CAS 886886‑04‑0) is inert to these transformations, and the 3‑CF₃ analog is chemically resistant to further derivatization. [1] This synthetic versatility is a procurement‑relevant differentiator: a single batch of the 3‑OH building block can serve as a common intermediate for multiple parallel library branches, reducing the number of distinct building blocks that must be sourced and validated. [2]

Synthetic versatility Derivatization handle Parallel library synthesis

Optimal Application Scenarios for 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-ol hydrochloride Based on Differential Evidence


Synthesis of Peripherally Restricted DPP‑IV or P2X7 Antagonist Libraries Requiring High TPSA and Low CNS Exposure

When designing triazolopyrazine‑based inhibitors intended for peripheral targets (e.g., DPP‑IV for type 2 diabetes, peripheral P2X7 for inflammatory conditions), the higher TPSA (62.97 Ų) and lower LogP (−0.49) of the target compound bias final compounds toward lower blood‑brain barrier permeability relative to those derived from the 3‑CF₃ analog (TPSA 42.7 Ų) [1]. This property profile is desirable for minimizing CNS‑mediated side effects while maintaining systemic target engagement. Published P2X7 antagonists based on the dihydro‑triazolopyrazine core achieve human P2X7 IC₅₀ values as low as 9 nM [2]; incorporating the 3‑OH building block provides an additional handle for tuning peripheral selectivity.

Divergent Library Synthesis Leveraging the 3‑OH Group as a Common Derivatization Point

For medicinal chemistry campaigns requiring rapid SAR exploration around the triazolopyrazine core, the 3‑hydroxy group serves as a synthetic linchpin [3]. A single procurement lot of the target compound can be split into parallel reaction streams – alkylation with diverse electrophiles, acylation with acid chlorides, or carbamate formation with isocyanates – generating a focused library of 3‑O‑substituted derivatives without the need to source multiple distinct building blocks. This operational efficiency reduces procurement overhead, analytical validation burden, and supply chain complexity.

Aqueous‑Compatible Reaction Screening and Biochemical Assay Development

The combination of high aqueous solubility (conferred by the hydrochloride salt form ) and low LogP (−0.49) makes the target compound particularly suitable for biochemical assay conditions that require aqueous buffer systems with minimal organic co‑solvent. This is in contrast to the more lipophilic 3‑CF₃ analog, which requires DMSO or other organic co‑solvents that can interfere with enzyme kinetics, protein stability, or cell‑based assay readouts.

Scaffold‑Hopping and Bioisostere Design Programs Targeting Kinase or PARP Inhibition

The triazolo[4,3‑a]pyrazine scaffold has demonstrated broad utility as a kinase inhibitor template (e.g., c‑Met IC₅₀ = 26 nM; VEGFR‑2 IC₅₀ = 2.6 µM) [2] and as a PARP1 inhibitor scaffold (IC₅₀ < 4.1 nM) [2]. The 3‑OH variant offers an additional hydrogen‑bond donor that can be exploited for hinge‑region binding in kinase active sites or for interactions with the PARP1 catalytic domain. Procurement of the 3‑OH building block specifically enables exploration of this additional binding interaction that is inaccessible with 3‑H, 3‑CH₃, or 3‑CF₃ analogs.

Quote Request

Request a Quote for 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-ol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.